1-Propanesulfonyl fluoride, 3-azido-
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Overview
Description
1-Propanesulfonyl fluoride, 3-azido- is a chemical compound with the molecular formula C3H6FN3O2S It is characterized by the presence of both a sulfonyl fluoride group and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanesulfonyl fluoride, 3-azido- can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-propanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired azido compound .
Industrial Production Methods: Industrial production of 1-propanesulfonyl fluoride, 3-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Propanesulfonyl fluoride, 3-azido- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed:
Substitution: Various substituted propanesulfonyl fluorides.
Reduction: 1-Propanesulfonyl fluoride, 3-amino-.
Cycloaddition: 1-Propanesulfonyl fluoride, 3-triazolyl-.
Scientific Research Applications
1-Propanesulfonyl fluoride, 3-azido- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propanesulfonyl fluoride, 3-azido- involves its reactivity with various molecular targets. The azido group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new chemical bonds. These reactions can modify the structure and function of target molecules, making the compound useful in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
- 1-Propanesulfonyl fluoride, 3-amino-
- 1-Propanesulfonyl fluoride, 3-triazolyl-
- 1-Propanesulfonyl chloride, 3-azido-
Uniqueness: 1-Propanesulfonyl fluoride, 3-azido- is unique due to the presence of both a sulfonyl fluoride group and an azido group. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C3H6FN3O2S |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-azidopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6FN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 |
InChI Key |
BOGMLNYSJFMUPB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)F |
Origin of Product |
United States |
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